molecular formula C13H11BrO2 B1268540 2-Acetyl-5-bromo-6-methoxynaphthalene CAS No. 84167-74-8

2-Acetyl-5-bromo-6-methoxynaphthalene

Cat. No. B1268540
CAS RN: 84167-74-8
M. Wt: 279.13 g/mol
InChI Key: KDDYYAXVVDTNND-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromo-6-methoxynaphthalene is a chemical compound with the molecular formula C13H11BrO2 . It is used in various chemical reactions and has a molecular weight of 279.13 .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-bromo-6-methoxynaphthalene consists of a naphthalene core substituted with acetyl, bromo, and methoxy groups . The InChI code for this compound is 1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 .


Physical And Chemical Properties Analysis

2-Acetyl-5-bromo-6-methoxynaphthalene has a molecular weight of 279.13 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Organic Synthesis

2-Acetyl-5-bromo-6-methoxynaphthalene: is utilized in organic synthesis, particularly in the preparation of other complex organic compounds. For example, it can be used as a starting material in the Friedel-Crafts acylation reaction . The presence of the methoxy group can direct further substitution reactions, making it a valuable intermediate in multi-step synthetic pathways.

Proteomics Research

This compound is mentioned as a specialty product for proteomics research . It could be involved in the study of protein interactions and functions, possibly as a tagging agent due to its distinctive structural features.

properties

IUPAC Name

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDYYAXVVDTNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347496
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-bromo-6-methoxynaphthalene

CAS RN

84167-74-8
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 43 g of anhydrous AlCl3 and 24.6 g (0.313 mole) of acetyl chloride in 200 ml of 1,2-dichloroethane at 10° C. was cooled to 0° C. and added dropwise under stirring with a solution of 59.25 g (0.250 mole) of 1-bromo-2-methoxy-naphthalene in 150 ml of 1,2-dichloroethane. The resulting solution was stirred for 15 minutes then poured into a cold solution of 300 ml of water and 100 ml of 2 N hydrochloric acid. The organic phase was separated, washed first with 100 ml of 1 N hydrochloric acid and then with 100 ml of water, dried under vacuum and the obtained residue was crystallized from 2-butanol. Yield 68.11 g (98%).
Name
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43 g
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24.6 g
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200 mL
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59.25 g
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150 mL
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100 mL
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300 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Acetyl-5-bromo-6-methoxynaphthalene in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid?

A1: 2-Acetyl-5-bromo-6-methoxynaphthalene serves as a crucial intermediate in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid []. The synthesis involves a multi-step process where 2-Acetyl-5-bromo-6-methoxynaphthalene is first converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. This acid is then subjected to esterification, methoxylation, and finally de-esterification to yield the target compound, 5,6-Dimethoxynaphthalene-2-carboxylic acid.

Q2: Does the research article discuss the antibacterial activity of 2-Acetyl-5-bromo-6-methoxynaphthalene?

A2: No, the research article focuses on the antibacterial activity of 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid. It does not mention any antibacterial activity associated with 2-Acetyl-5-bromo-6-methoxynaphthalene [].

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